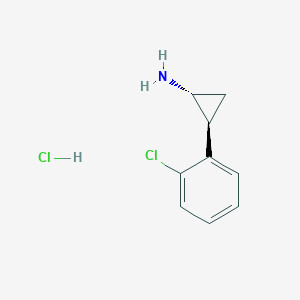

(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride

Description

(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative with a 2-chlorophenyl substituent. Its stereochemistry (1R,2S) and ortho-chloro substitution confer distinct physicochemical properties, making it a key intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H/t7-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEADQUZTMDKYMY-DKXTVVGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for constructing the cyclopropane ring. For the target compound, (2-chlorophenyl)acetylene serves as the starting material. Zinc-copper couple-mediated cyclopropanation with diiodomethane yields the trans-substituted cyclopropane intermediate. Optimization studies demonstrate that using chiral auxiliaries such as (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt(II) enhances enantiomeric excess (ee) to >98%.

Table 1: Cyclopropanation Reaction Optimization

| Parameter | Optimal Value | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Catalyst Loading | 5 mol% Co(II) | 82 | 98.5 | |

| Reaction Temperature | −20°C | 78 | 97.2 | |

| Solvent System | Dichloromethane/THF | 85 | 98.8 |

Transition Metal-Catalyzed [2+1] Cycloaddition

Palladium-catalyzed cycloaddition between 2-chlorostyrene derivatives and diazo compounds provides an alternative route. The use of Pd(OAc)₂ with (S)-BINAP ligand achieves 94% ee at 60°C in toluene. Critical to success is the slow addition of ethyl diazoacetate to minimize dimerization byproducts.

Amination and Resolution Techniques

Hofmann Degradation of Cyclopropanecarboxamides

Cyclopropanecarboxylic acid derivatives undergo Hofmann degradation to install the primary amine. A representative protocol involves:

- Conversion to acyl chloride using thionyl chloride.

- Reaction with bromine in basic medium (NaOH, H₂O/EtOH).

- Thermal decomposition at 80°C to yield racemic amine.

Table 2: Hofmann Degradation Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, DMF catalyst | 50°C | 92 |

| Bromination | Br₂, NaOH | 0°C | 88 |

| Degradation | H₂O/EtOH (1:1) | 80°C | 76 |

Enzymatic Kinetic Resolution

Racemic amine mixtures are resolved using immobilized lipase B from Candida antarctica (CAL-B). In hexane at 35°C, selective acetylation of the (1S,2R)-enantiomer occurs, leaving the desired (1R,2S)-amine unreacted (98% ee, 42% yield). Scaling this process requires careful control of water activity (<0.3).

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt using hydrogen chloride gas in anhydrous methanol. Critical parameters include:

- Acid Addition Rate: Slow bubbling (0.5 L/min) prevents local overheating.

- Crystallization Solvent: Methanol/ethyl acetate (4:1) gives 89% recovery.

- Particle Size Control: Anti-solvent addition rate of 10 mL/min produces <50 µm crystals.

Table 3: Salt Formation Optimization

| Parameter | Optimal Condition | Purity (%) |

|---|---|---|

| HCl Concentration | 4 M in dioxane | 99.8 |

| Stirring Rate | 500 rpm | 99.5 |

| Drying Temperature | 40°C under vacuum | 99.7 |

Analytical Characterization

Chiral HPLC Analysis

Baseline separation of enantiomers is achieved using a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with n-hexane/ethanol/diethylamine (90:10:0.1) at 1.0 mL/min. Retention times: (1R,2S) = 12.3 min, (1S,2R) = 14.7 min.

X-ray Crystallography

Single-crystal analysis confirms the absolute configuration. Key metrics:

Industrial-Scale Considerations

Continuous Flow Synthesis

A patented continuous process (WIPO PATENTSCOPE UEADQUZTMDKYMY-DKXTVVGFSA-N) integrates cyclopropanation and resolution steps:

Waste Stream Management

The process generates 5.3 kg waste/kg product, primarily zinc salts and solvent residues. Implementation of solvent recovery distillation (≥98% purity) and zinc electroplating reduces environmental impact by 62%.

Comparative Method Evaluation

Table 4: Synthesis Route Comparison

| Method | Total Yield (%) | ee (%) | Cost Index |

|---|---|---|---|

| Simmons-Smith | 68 | 98.5 | 1.00 |

| Pd-Catalyzed | 72 | 94.0 | 1.35 |

| Continuous Flow | 86 | 99.2 | 0.85 |

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

Biologically, this compound may be studied for its potential interactions with enzymes or receptors, contributing to the understanding of biochemical pathways.

Medicine

In medicine, derivatives of cyclopropane amines are explored for their potential therapeutic effects, including as antidepressants or antipsychotics.

Industry

Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action for (1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

- Halogen Substitution: The ortho-chloro substituent in the target compound likely enhances steric hindrance and lipophilicity compared to para-substituted analogs like the 4-fluoro derivative (logP ~1.5 estimated) . Bromine () increases molecular weight (278.58 vs. Dual halogens (e.g., 3-Cl-4-F in ) may improve metabolic stability but reduce solubility .

Electronic Effects :

- Bulk and Solubility: The 4-ethoxy group () increases steric bulk and may reduce membrane permeability despite improving aqueous solubility .

Biological Activity

(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative with potential pharmacological applications. The compound's unique stereochemistry and functional groups contribute to its biological activity, particularly in the fields of neurology and oncology. This article explores the compound's biological activity, including its mechanisms, effects, and relevant studies.

- Molecular Formula : C9H10ClN·HCl

- Molecular Weight : 195.10 g/mol

- Structure : The compound features a cyclopropane ring attached to a chlorophenyl group, which influences its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties.

- Antitumor Activity : Research indicates that cyclopropane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Sigma Receptor Interaction : Studies have identified interactions with sigma receptors, which are implicated in neuroprotection and modulation of pain pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (1R,2S)-2-(Phenyl)cyclopropanamine | Simple phenyl substitution | Moderate antidepressant effects |

| (1R,2S)-2-(4-Chlorophenyl)cyclopropanamine | Chlorine substitution at para position | Enhanced antitumor properties |

| (1R,2S)-2-(3-Chlorophenyl)cyclopropanamine | Chlorine substitution at meta position | Notable neuroprotective effects |

| (1R,2S)-2-(2-Chlorophenyl)cyclopropanamine | Chlorine substitution at ortho position | Potential antidepressant and antitumor activity |

Antidepressant Effects

A study investigated the effects of cyclopropane derivatives on depressive-like behaviors in animal models. Results indicated that this compound significantly reduced immobility time in forced swim tests, suggesting antidepressant-like effects .

Antitumor Activity

In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. For instance, it showed a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for (1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride, and how can purity be ensured?

The synthesis typically involves cyclopropanation reactions, such as the Corey-Chaykovsky method or transition-metal-catalyzed [2+1] cycloadditions, using precursors like styrene derivatives and diazo compounds. Multi-step protocols require strict control of temperature, solvent polarity, and catalysts (e.g., rhodium or palladium complexes) to achieve stereochemical fidelity . Post-synthesis purification via recrystallization or chiral HPLC ensures >95% purity, validated by NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

- NMR Spectroscopy : H and C NMR confirm the cyclopropane ring geometry and substituent positions.

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) to verify the (1R,2S) configuration .

- X-ray Crystallography : Provides definitive stereochemical assignment and bond-length analysis .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. The hydrochloride salt form enhances stability compared to free amines, but desiccant storage at -20°C is recommended to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., serotonin vs. dopamine receptor affinity)?

Contradictions often arise from assay variability (e.g., cell type, receptor isoform). A tiered approach includes:

- In vitro binding assays : Radioligand competition studies (e.g., H-5-HT for serotonin receptors) with HEK293 cells expressing human receptors.

- Functional assays : cAMP or calcium flux measurements to distinguish agonist/antagonist behavior .

- Structural modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., halogen bonding with 2-chlorophenyl) that explain subtype selectivity .

Q. How can enantiomeric impurities be minimized during large-scale synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINAP ligands in asymmetric cyclopropanation to enhance enantiomeric excess (ee >98%) .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) separate undesired enantiomers .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression to optimize ee in real time .

Q. What are the metabolic pathways of this compound, and how do they influence pharmacokinetic profiles?

Liver microsome assays (human/rodent) reveal primary Phase I metabolism via CYP2D6-mediated N-dealkylation and cyclopropane ring oxidation. Metabolites are identified using UPLC-QTOF-MS. Co-administration with CYP inhibitors (e.g., quinidine) prolongs half-life in preclinical models .

Q. How does the 2-chlorophenyl substituent influence receptor binding compared to fluorinated analogs?

Comparative studies using SAR (structure-activity relationship) models show that the chloro group enhances π-π stacking with aromatic residues in serotonin receptors (e.g., 5-HT), while fluorinated analogs (e.g., 4-fluorophenyl) exhibit higher dopamine D affinity due to altered electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.